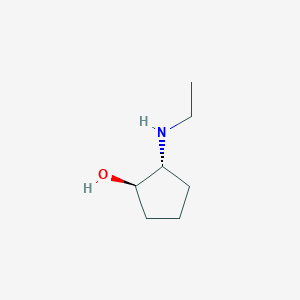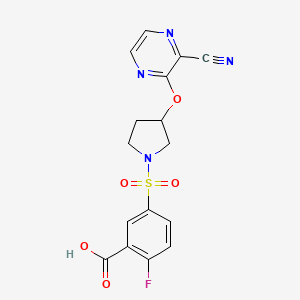
N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, also known as FTOI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. FTOI has been shown to have an effect on the human body, specifically on the central nervous system, and has been studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide works by inhibiting the activity of certain enzymes in the brain, specifically monoamine oxidase (MAO) and acetylcholinesterase (AChE). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine, while AChE breaks down the neurotransmitter acetylcholine. By inhibiting the activity of these enzymes, N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide increases the levels of these neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
Research has shown that N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has a number of biochemical and physiological effects on the human body. These include an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, as well as an increase in the levels of acetylcholine. N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has also been shown to have antioxidant properties, which can help to protect the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in lab experiments is its ability to inhibit the activity of both MAO and AChE, which can be useful in studying the effects of these enzymes on the brain. However, one limitation of using N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is that it can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
Direcciones Futuras
There are a number of potential future directions for research on N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as research has shown that N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can improve cognitive function and memory in animal models of the disease. Another area of interest is its potential use in the treatment of depression, as research has shown that N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are often depleted in individuals with depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide on the human body, as well as its potential for use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves the reaction of 3-fluorobenzoyl chloride with (3-hydroxytetrahydrofuran-3-yl)methylamine, followed by the addition of oxalic acid dihydrate. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been studied for its potential therapeutic properties in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Research has shown that N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has the ability to inhibit the activity of certain enzymes in the brain that are involved in the development of these disorders.
Propiedades
IUPAC Name |
N'-(3-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c14-9-2-1-3-10(6-9)16-12(18)11(17)15-7-13(19)4-5-20-8-13/h1-3,6,19H,4-5,7-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYRPRURWPUUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2619417.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619419.png)
![6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619421.png)
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2619422.png)
![5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2619423.png)


![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2619426.png)



![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2619432.png)

